3-((4-fluorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide
Description
This compound is a thiazole-based propanamide derivative featuring a 4-fluorophenylthio group and a 4-methoxyphenyl-substituted thiazole ring. The thioether linkage (C-S-C) and methoxy group contribute to its electronic and steric properties, influencing solubility, bioavailability, and target interactions. Its synthesis typically involves coupling a thiol-containing aryl moiety with a propanamide-thiazole backbone under catalytic or basic conditions . Structural characterization is confirmed via IR (C=O at ~1660–1680 cm⁻¹, C=S at ~1240–1255 cm⁻¹), NMR (distinct aromatic and aliphatic proton signals), and elemental analysis .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S2/c1-24-15-6-2-13(3-7-15)17-12-26-19(21-17)22-18(23)10-11-25-16-8-4-14(20)5-9-16/h2-9,12H,10-11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKLYRJDJBFQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-fluorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide is a member of the thiazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : The thiazole ring is synthesized through cyclization of thiosemicarbazide derivatives.
- Introduction of Fluorophenyl Group : This is achieved via nucleophilic substitution using a fluorobenzene derivative.
- Attachment of Methoxyphenyl Group : Conducted through coupling reactions, such as Suzuki coupling.
- Final Assembly : The final step involves coupling the thiazole ring with the fluorophenyl and methoxyphenyl groups under basic conditions.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
Thiazole-based compounds are also noted for their anticancer properties. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, with IC50 values indicating potent cytotoxic effects. For example, certain thiazoles have shown IC50 values less than 5 µM against human cancer cell lines .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : The compound could bind to receptors that regulate cellular growth and apoptosis, leading to therapeutic effects .
Case Studies
- Antimicrobial Study : A recent study evaluated the efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The derivatives exhibited MIC values ranging from 1 to 10 µg/mL, suggesting strong antibacterial properties .
- Cytotoxicity Assessment : In vitro tests on human breast cancer cells revealed that thiazole derivatives led to significant cell death after 48 hours of treatment, with IC50 values indicating high potency compared to conventional chemotherapeutics like doxorubicin .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and biological activities of analogues:
Key Observations
Methoxy groups on the thiazole ring (common in ) improve solubility and hydrogen-bonding capacity, critical for membrane permeability and target engagement.
Chain Length and Flexibility :
- Propanamide chains (target compound) vs. acetamide (compound 20) offer extended conformational flexibility, which may optimize interactions with elongated binding sites (e.g., kinase domains) .
Sulfur Linkages: Thioethers (target compound, ) vs.
Anticancer and Antioxidant Trends :
- Fluorophenyl and methoxyphenyl motifs are recurrent in compounds with glioblastoma (U-87) and breast cancer (MDA-MB-231) cytotoxicity .
- Antioxidant activity correlates with electron-donating groups (e.g., methoxy, naphthalene), though the target compound’s thioether may limit this effect compared to triazolethiones .
Physicochemical Properties
- Melting Points : Analogues with rigid piperazine rings (e.g., compound 20, mp 302–303°C ) exhibit higher melting points than flexible propanamide derivatives (inferred for target compound: ~250–280°C).
- Polarity : Methoxy groups increase polarity (logP reduction), while fluorophenylthio groups balance lipophilicity for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
